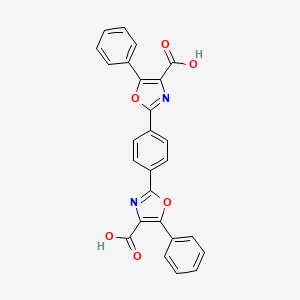
2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) is a complex organic compound with the molecular formula C26H16N2O6 and a molecular weight of 452.42 g/mol . This compound is known for its unique structural features, which include two oxazole rings and a phenylene bridge, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with amino acids, followed by cyclization to form the oxazole rings . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic processes and controlled reaction conditions.
Analyse Chemischer Reaktionen
2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including fluorescent dyes and sensors
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole rings can participate in various binding interactions, influencing biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation reagent and its phototoxic properties.
2,5-Diphenyloxazole: Another oxazole derivative used in similar applications.
Eigenschaften
IUPAC Name |
2-[4-(4-carboxy-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-25(30)19-21(15-7-3-1-4-8-15)33-23(27-19)17-11-13-18(14-12-17)24-28-20(26(31)32)22(34-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDWDFDTPCSKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C4=NC(=C(O4)C5=CC=CC=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60828444 | |
| Record name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60828444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88374-01-0 | |
| Record name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60828444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


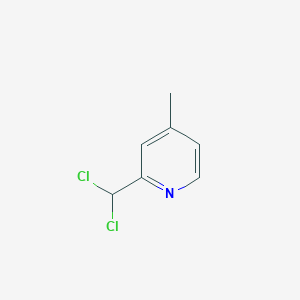
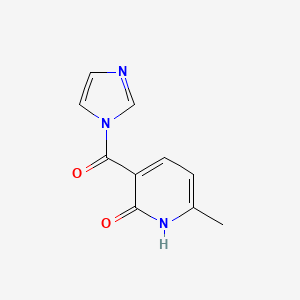

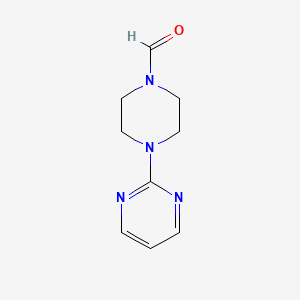
![Octahydropyrazino[1,2-a]azepine-3,4-dione](/img/structure/B3360066.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one](/img/structure/B3360070.png)
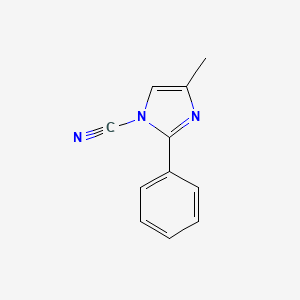
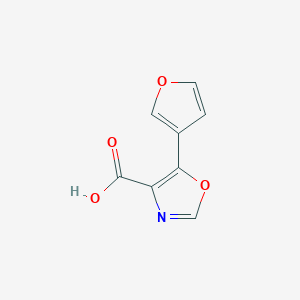
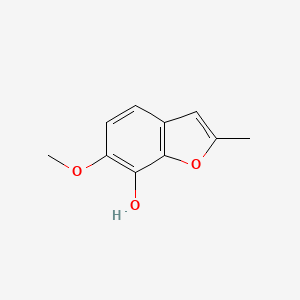
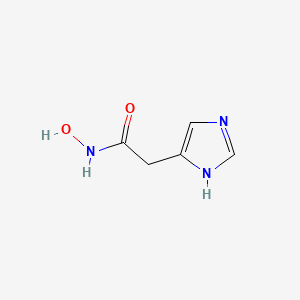

![4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B3360118.png)
![5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360132.png)
![6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3360134.png)
